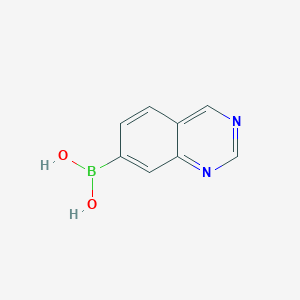
Quinazolin-7-ylboronic acid
Übersicht
Beschreibung
Quinazolin-7-ylboronic acid is a chemical compound with the molecular formula C8H7BN2O2 and a molecular weight of 173.97 . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of Quinazolin-7-ylboronic acid consists of a quinazoline core with a boronic acid group attached at the 7-position . Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .
Chemical Reactions Analysis
Quinazoline derivatives, including Quinazolin-7-ylboronic acid, can undergo various chemical reactions. For instance, Aza-Diels-Alder reaction and Imino-Diels-Alder reaction are powerful tools for the synthesis of quinazoline derivatives .
Physical And Chemical Properties Analysis
Quinazolin-7-ylboronic acid is a solid substance with a molecular weight of 173.97 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Quinazolin-7-ylboronic acid
is a chemical compound with the molecular formula C8 H7 B N2 O2 and a molecular weight of 173.966 . It falls under the category of Boronic Acids & Esters .
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
- Quinazolines are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis and medicinal chemistry .
- They exhibit a wide range of biological and pharmacological properties . Thus, numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives .
Sensing Applications
Medicinal Chemistry
- Quinazoline and its related scaffolds have been found to exhibit a wide range of pharmacological activities, including anti-cancer , anti-microbial , anti-convulsant , and antihyperlipidaemia .
- Recently, molecular hybridization technology has been used to develop hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds . This has resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .
- Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities .
- They are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .
- Their lipophilicity helps quinazolinones in penetration through the blood–brain barrier which makes them suitable for targeting different central nervous system diseases .
- Various modifications to the substitutions around the quinazolinone system changed their biological activity significantly due to changes in their physicochemical properties .
- Quinazolinones have been found to have anti-malarial activity. For instance, febrifugine, a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, has been used in traditional Chinese medicine for over 2000 years .
- The anti-malarial activity of febrifugine is 100 times more potent than quinine against Plasmodium lophurae and 50 times more potent than quinine against Plasmodium cynomolgi infection in rhesus monkeys .
Pharmacological Diversification
Drug Discovery
Anti-Malarial Activity
Inhibition of Beta-Hematin Formation
- Quinazoline derivatives have been found to exhibit anti-bacterial activity . The structure-activity relationship (SAR) study revealed that carboxylic acid ester at the 2nd position of quinazoline is essential for the anti-bacterial activity . Among the halogenated compounds, fluorine-containing molecules were found to have greater potential, probably due to the improved lipophilicity, bioavailability, and metabolic stability .
- Quinazoline derivatives have also been found to exhibit anti-tuberculosis activity . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and are not provided in the sources I found.
- Quinazoline derivatives have been found to exhibit anti-diabetes activity . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and are not provided in the sources I found.
- Quinazoline derivatives have been found to exhibit anti-inflammation activity . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and are not provided in the sources I found.
- Quinazoline derivatives have been found to exhibit anti-obesity activity . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and are not provided in the sources I found.
Anti-Bacterial Activity
Anti-Tuberculosis Activity
Anti-Diabetes Activity
Anti-Inflammation Activity
Anti-Obesity Activity
Anti-Psychotic Activity
Safety And Hazards
Zukünftige Richtungen
Quinazoline derivatives, including Quinazolin-7-ylboronic acid, have drawn significant attention due to their wide range of biological activities . Future research may focus on exploring the potential applications of these compounds in various fields, including biology, medicine, and pesticides . Additionally, the development of novel synthetic methods and the investigation of structure-activity relationships could also be areas of future research .
Eigenschaften
IUPAC Name |
quinazolin-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)7-2-1-6-4-10-5-11-8(6)3-7/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPOSZXCZRHKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NC=NC=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680579 | |
| Record name | Quinazolin-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazolin-7-ylboronic acid | |
CAS RN |
899438-46-1 | |
| Record name | Quinazolin-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



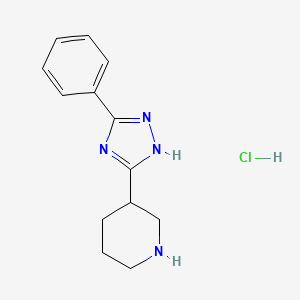
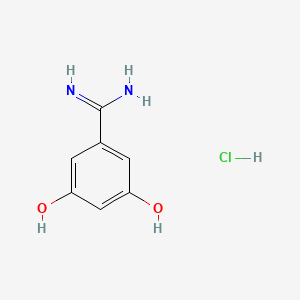
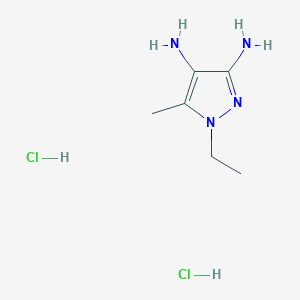
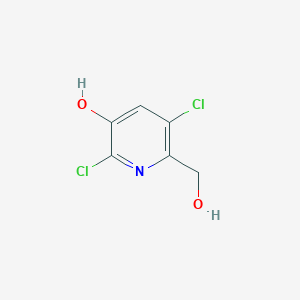
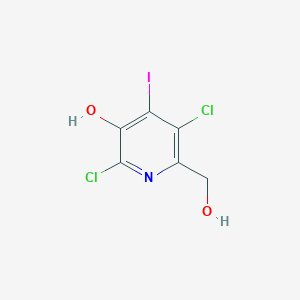
![3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1392978.png)
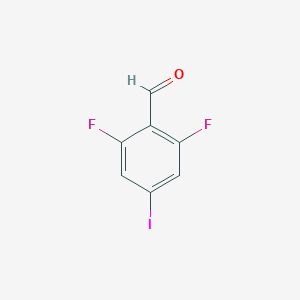
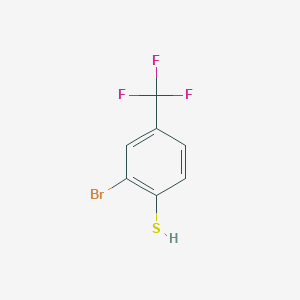
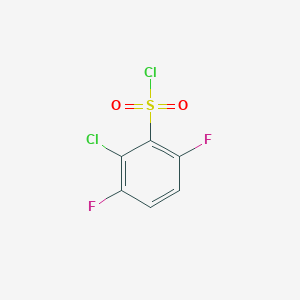
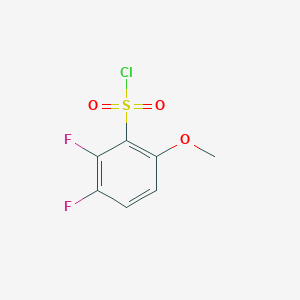

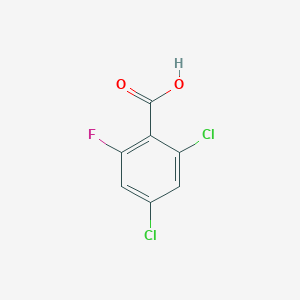
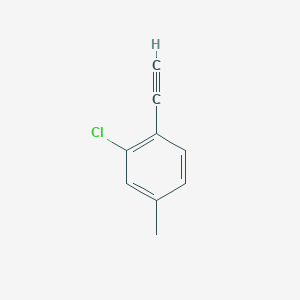
![N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392992.png)